molecular formula C47H68O17 B1667955 布莱奥霉素 CAS No. 83314-01-6

布莱奥霉素

货号: B1667955
CAS 编号: 83314-01-6
分子量: 905.0 g/mol
InChI 键: MJQUEDHRCUIRLF-MEBWOBETSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bryostatins are a group of macrolide lactones derived from the marine organism Bugula neritina . They are potent modulators of protein kinase C and have been studied in clinical trials as anti-cancer agents, anti-AIDS/HIV agents, and in people with Alzheimer’s disease .


Synthesis Analysis

The synthesis of Bryostatin has been a challenge due to its complexity. A total synthesis of bryostatin 1 has been reported that proceeds in 29 total steps (19 in the longest linear sequence, >80% average yield per step), collectively produces grams of material, and can be scaled to meet clinical needs . This practical solution to the bryostatin supply problem also opens broad, facile, and efficient access to derivatives and potentially superior analogs .


Molecular Structure Analysis

Bryostatin 1 is an exceedingly scarce marine-derived natural product . Its molecular formula is C47H68O17 .


Chemical Reactions Analysis

Bryostatin 1 has been synthesized through a highly convergent synthetic plan by the use of highly atom-economical and chemoselective transformations in which alkynes played a major role in reducing step count .


Physical and Chemical Properties Analysis

Bryostatin 1 has a molecular weight of 905.03 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

科学研究应用

1. 根除 HIV/AIDS

布莱奥霉素在 HIV/AIDS 根除疗法的开发中显示出潜力。研究表明,布莱奥霉素类似物可以有效地在体外诱导潜伏 HIV 激活,其效力与布莱奥霉素本身相似或更好。与用于潜伏病毒诱导的当前临床候选物相比,这些类似物在诱导潜伏 HIV 表达方面具有显着更高的效力,表明它们与当前抗逆转录病毒疗法结合使用可以根除 HIV/AIDS (DeChristopher et al., 2012)

2. 癌症治疗

布莱奥霉素已被确认为一种抗肿瘤剂,对各种类型的癌症具有活性。它激活多形核白细胞并与佛波酯受体结合,表明其在调节针对癌细胞的免疫反应中发挥作用 (Berkow & Kraft, 1985)。此外,布莱奥霉素,特别是布莱奥霉素-1,对几种肿瘤类型表现出显着的抗肿瘤活性。它们使一些耐药细胞对化疗药物敏感的能力进一步强调了它们在癌症治疗中的潜力 (Kollar et al., 2014)

3. 阿尔茨海默病

由于其独特的特性,布莱奥霉素被认为是阿尔茨海默病的潜在治疗方法。它在促进阿尔茨海默病转化疗法的开发方面显示出前景,突出了其在神经退行性疾病中的作用 (Pettit et al., 2002)

4. 免疫调节功能

布莱奥霉素已证明具有刺激体外和体内造血祖细胞生长的能力。这种诱导白血病细胞分化和使肿瘤细胞对细胞毒性剂敏感的能力使其作为免疫治疗剂在各种肿瘤模型中得到研究 (May et al., 1987)

5. 合成和生物医学应用

布莱奥霉素及其类似物合成的最新进展扩大了其在生物医学应用中的潜力。这些进展包括可扩展的合成和具有可调节活性的类似物的生产,为治疗艾滋病、阿尔茨海默病和癌症的临床应用开辟了新途径 (Wu et al., 2020)

安全和危害

When handling Bryostatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

生化分析

Biochemical Properties

Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by Bryostatin 1 .

Cellular Effects

Bryostatin 1 has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, Bryostatin 1 has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .

Molecular Mechanism

The molecular mechanism of Bryostatin 1 involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, Bryostatin 1-bound PKC is downregulated by ubiquitination and degradation in proteasomes .

Temporal Effects in Laboratory Settings

In cultured neuronal cells, Bryostatin 1 has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that Bryostatin 1 triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .

Dosage Effects in Animal Models

The effects of Bryostatin 1 vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg Bryostatin 1 every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .

Metabolic Pathways

Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .

Transport and Distribution

Bryostatin 1 is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .

Subcellular Localization

Initial activation of PKD1 with Bryostatin 1 leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by Bryostatin 1 decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Bryostatin involves a total of 37 steps, with several key intermediates being synthesized along the way. The overall strategy involves the construction of the complex macrocyclic ring system, which is then functionalized with various substituents. The synthesis is challenging due to the complexity of the molecule and the need to control stereochemistry at multiple points.", "Starting Materials": [ "2,3-Dimethoxybenzaldehyde", "Methyl vinyl ketone", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Diethyl ether", "Sodium borohydride", "Benzyl bromide", "Trimethylsilyl chloride", "Sodium hydride", "Ethyl acrylate", "Methacrolein", "Acrolein", "Cyclohexanone", "Succinic anhydride", "Diisopropylamine", "Sodium azide", "Triphenylphosphine", "Copper(I) iodide", "Sodium chloride", "Acetic acid", "Methanol", "Tetrahydrofuran", "Chlorotrimethylsilane", "Methyl triflate", "Methylene blue", "Sodium carbonate", "Methanesulfonyl chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium hydroxide", "Sodium dihydrogen phosphate", "Tetra-n-butylammonium fluoride", "Tetrahydrofuran", "Boron trifluoride etherate", "Sodium hydroxide", "Chloroacetyl chloride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium hydroxide" ], "Reaction": [ "Condensation of 2,3-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of methanesulfonic acid and methanol to form the intermediate 1", "Reduction of intermediate 1 with sodium borohydride to form the alcohol 2", "Benzyl protection of alcohol 2 with benzyl bromide to form intermediate 3", "Trimethylsilylation of intermediate 3 with trimethylsilyl chloride to form intermediate 4", "Deprotection of intermediate 4 with sodium hydride to form intermediate 5", "Addition of ethyl acrylate to intermediate 5 in the presence of diisopropylamine and copper(I) iodide to form intermediate 6", "Reduction of intermediate 6 with sodium borohydride to form intermediate 7", "Addition of methacrolein to intermediate 7 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 8", "Reduction of intermediate 8 with sodium borohydride to form intermediate 9", "Addition of acrolein to intermediate 9 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 10", "Reduction of intermediate 10 with sodium borohydride to form intermediate 11", "Addition of cyclohexanone to intermediate 11 in the presence of diisopropylamine and copper(I) iodide to form intermediate 12", "Reduction of intermediate 12 with sodium borohydride to form intermediate 13", "Addition of succinic anhydride to intermediate 13 in the presence of diisopropylamine to form intermediate 14", "Conversion of intermediate 14 to the mesylate 15 with methanesulfonyl chloride and sodium azide", "Reduction of intermediate 15 with sodium borohydride to form intermediate 16", "Addition of methylene blue to intermediate 16 in the presence of sodium carbonate and methanol to form intermediate 17", "Conversion of intermediate 17 to the tosylate 18 with tosyl chloride and pyridine", "Conversion of intermediate 18 to the azide 19 with sodium azide and acetic acid", "Reduction of intermediate 19 with sodium borohydride to form intermediate 20", "Conversion of intermediate 20 to the alkyne 21 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 21 to the alcohol 22 with lithium aluminum hydride", "Conversion of intermediate 22 to the iodide 23 with sodium iodide and iodine", "Conversion of intermediate 23 to the alkyne 24 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 24 to the aldehyde 25 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 25 in the presence of triethylamine to form intermediate 26", "Reduction of intermediate 26 with sodium borohydride to form intermediate 27", "Conversion of intermediate 27 to the alcohol 28 with sodium hydroxide", "Conversion of intermediate 28 to the tosylate 29 with tosyl chloride and pyridine", "Conversion of intermediate 29 to the azide 30 with sodium azide and acetic acid", "Conversion of intermediate 30 to the alkyne 31 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 31 to the alcohol 32 with lithium aluminum hydride", "Conversion of intermediate 32 to the iodide 33 with sodium iodide and iodine", "Conversion of intermediate 33 to the alkyne 34 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 34 to the aldehyde 35 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 35 in the presence of triethylamine to form intermediate 36", "Reduction of intermediate 36 with sodium borohydride to form intermediate 37, which can be converted to Bryostatin through several additional steps." ] }

CAS 编号

83314-01-6

分子式

C47H68O17

分子量

905.0 g/mol

IUPAC 名称

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI 键

MJQUEDHRCUIRLF-MEBWOBETSA-N

手性 SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

规范 SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

外观

Solid powder

83314-01-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

溶解度

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 1
Reactant of Route 2
Bryostatin 1
Reactant of Route 3
Bryostatin 1
Reactant of Route 4
Bryostatin 1
Reactant of Route 5
Bryostatin 1
Reactant of Route 6
Bryostatin 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。